molecular formula C9H10Cl2N2O4S2 B14589247 2-{[4-(Dichloromethanesulfonyl)-2-nitrophenyl]sulfanyl}ethan-1-amine CAS No. 61497-28-7

2-{[4-(Dichloromethanesulfonyl)-2-nitrophenyl]sulfanyl}ethan-1-amine

Cat. No.: B14589247
CAS No.: 61497-28-7
M. Wt: 345.2 g/mol
InChI Key: UGHXOOIMUZIPDS-UHFFFAOYSA-N
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Description

2-{[4-(Dichloromethanesulfonyl)-2-nitrophenyl]sulfanyl}ethan-1-amine is a chemical compound known for its unique structure and potential applications in various fields of science and industry. This compound features a dichloromethanesulfonyl group, a nitrophenyl group, and a sulfanyl group attached to an ethanamine backbone. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Dichloromethanesulfonyl)-2-nitrophenyl]sulfanyl}ethan-1-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nitration of a suitable aromatic compound followed by sulfonylation and subsequent attachment of the ethanamine group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Dichloromethanesulfonyl)-2-nitrophenyl]sulfanyl}ethan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of products depending on the nucleophile used .

Scientific Research Applications

2-{[4-(Dichloromethanesulfonyl)-2-nitrophenyl]sulfanyl}ethan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-{[4-(Dichloromethanesulfonyl)-2-nitrophenyl]sulfanyl}ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{[4-(Dichloromethanesulfonyl)-2-nitrophenyl]sulfanyl}ethan-1-amine include:

Uniqueness

The presence of both nitro and sulfonyl groups, along with the ethanamine backbone, allows for a wide range of chemical transformations and interactions, making it a versatile compound for research and industrial use .

Properties

CAS No.

61497-28-7

Molecular Formula

C9H10Cl2N2O4S2

Molecular Weight

345.2 g/mol

IUPAC Name

2-[4-(dichloromethylsulfonyl)-2-nitrophenyl]sulfanylethanamine

InChI

InChI=1S/C9H10Cl2N2O4S2/c10-9(11)19(16,17)6-1-2-8(18-4-3-12)7(5-6)13(14)15/h1-2,5,9H,3-4,12H2

InChI Key

UGHXOOIMUZIPDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C(Cl)Cl)[N+](=O)[O-])SCCN

Origin of Product

United States

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